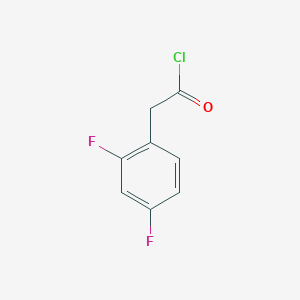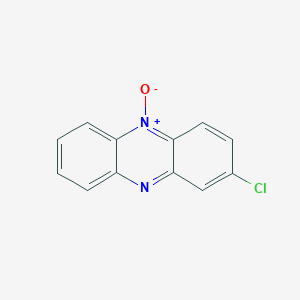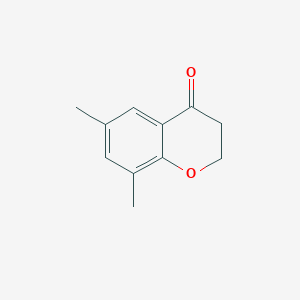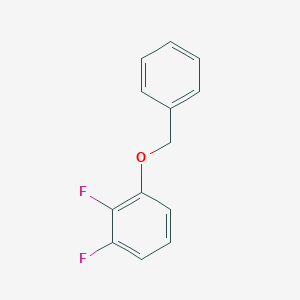
2,4-ジフルオロフェニルアセチルクロリド
概要
説明
2,4-Difluorophenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetyl chloride, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
科学的研究の応用
2,4-Difluorophenylacetyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs for treating diseases like cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylacetyl chloride can be synthesized from 2,4-difluorophenylacetic acid. The typical method involves the reaction of 2,4-difluorophenylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 2,4-difluorophenylacetyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Safety measures are strictly adhered to due to the corrosive nature of the reagents involved .
化学反応の分析
Types of Reactions: 2,4-Difluorophenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-difluorophenylacetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2,4-difluorophenylacetyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are employed.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
2,4-Difluorophenylacetic acid: from hydrolysis.
Aromatic ketones: from Friedel-Crafts acylation.
作用機序
The mechanism of action of 2,4-difluorophenylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to the disruption of metabolic pathways .
類似化合物との比較
- 3,4-Difluorophenylacetyl chloride
- 2,4-Difluorophenylacetic acid
- 4-Fluorophenylacetyl chloride
Comparison: 2,4-Difluorophenylacetyl chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and selectivity in chemical reactions. Compared to 3,4-difluorophenylacetyl chloride, it exhibits different electronic and steric properties, leading to variations in reaction outcomes. The presence of two fluorine atoms enhances its stability and lipophilicity compared to mono-fluorinated analogs like 4-fluorophenylacetyl chloride .
特性
IUPAC Name |
2-(2,4-difluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYSRIJCIXHMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)







![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)

